3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid
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Overview
Description
3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxyethylcarbamoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative The naphthalene ring is first functionalized with a carboxyethylcarbamoyl group through a series of reactions involving reagents such as carboxylic acids, amines, and coupling agents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid include other naphthalene derivatives and compounds with similar functional groups. Examples include:
- Naphthalene-1-carboxylic acid derivatives
- Naphthalene-2-carboxylic acid derivatives
- Compounds with carboxyethylcarbamoyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[5-(2-carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-15(22)7-9-19-17(25)13-5-1-3-11-12(13)4-2-6-14(11)18(26)20-10-8-16(23)24/h1-6H,7-10H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXGSXNFKZNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)NCCC(=O)O)C(=C1)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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